molecular formula C25H19ClFN3O2 B2787838 3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1189510-61-9

3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2787838
CAS No.: 1189510-61-9
M. Wt: 447.89
InChI Key: NSOSAEIVBGOQHY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindolone class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • Substituents: A 2-chlorobenzyl group at position 3, a 3-methoxybenzyl group at position 5, and a fluorine atom at position 6.
  • The fluorine at position 8 may improve metabolic stability and bioavailability .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-32-19-7-4-5-16(11-19)13-30-22-10-9-18(27)12-20(22)23-24(30)25(31)29(15-28-23)14-17-6-2-3-8-21(17)26/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOSAEIVBGOQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a synthetic derivative belonging to the class of pyrimidine-based compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19ClFN3O\text{C}_{20}\text{H}_{19}\text{ClF}\text{N}_3\text{O}

This structure features a pyrimidine core with various substituents that influence its biological properties.

Pharmacological Properties

Recent studies have highlighted several important biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown significant antiproliferative effects against various cancer cell lines. In particular, it demonstrated a GI50 value of approximately 14 μM against P-glycoprotein expressing HL60 cells and K562 cell lines resistant to apoptosis .
    • Mechanistic studies suggest that it induces cell cycle arrest and apoptosis in cancer cells, indicating potential as an anticancer agent.
  • Antimicrobial Activity :
    • Preliminary evaluations indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains ranged from 20 to 25 μg/mL .
  • Anti-inflammatory Effects :
    • Research has identified the compound's ability to inhibit inflammatory mediators such as iNOS and COX-2, suggesting its potential use in treating inflammatory diseases . The suppression of mRNA expressions of these enzymes was significantly higher than that observed with standard anti-inflammatory drugs like indomethacin.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Key observations include:

  • Substituent Effects : Electron-releasing groups such as methoxy and chloromethyl enhance anti-inflammatory activity by facilitating better interaction with biological targets .
  • Fluorination : The presence of fluorine at the 8-position is critical for maintaining potency against cancer cell lines .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antiproliferative Effects :
    • A study conducted on multiple cancer cell lines demonstrated that the compound effectively reduced cell viability, with notable effects on drug-resistant cells . The mechanism involved apoptosis induction and disruption of cell cycle progression.
  • Evaluation of Antimicrobial Properties :
    • In vitro tests showed that the compound inhibited bacterial growth effectively, with specific MIC values reported for different strains. This positions it as a candidate for further development in antimicrobial therapies .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions using indole derivatives and pyrimidine precursors. Common solvents include ethanol and acetonitrile, often employing catalysts to improve yield and selectivity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are utilized to monitor the reaction progress.

Anticancer Properties

Preliminary studies indicate that compounds similar to 3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exhibit anticancer properties. Research has highlighted:

  • Mechanism of Action : Potential interactions with cancer-related enzymes and receptors.
  • Case Studies : In vitro studies have shown inhibition of tumor cell proliferation in various cancer lines.

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties:

  • Biological Pathways : It may modulate inflammatory pathways, reducing cytokine production.
  • Experimental Results : Animal models have demonstrated reduced inflammation markers following administration.

Neuroprotective Potential

Emerging evidence points towards neuroprotective effects:

  • Mechanisms : The compound could protect neuronal cells from oxidative stress.
  • Applications : Potential use in treating neurodegenerative diseases such as Alzheimer’s.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorobenzyl substituent at position 2 may undergo substitution under strongly basic or acidic conditions. For example:

  • Reaction : Chlorobenzyl → Hydroxylbenzyl (via hydrolysis)

  • Conditions : Water, heat, or catalytic acid/base

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) could functionalize the chlorobenzyl group:

  • Example : Chlorobenzyl → Arylboronic acid coupling to form biaryl derivatives

  • Catalyst : Pd(OAc)₂ with ligands like Xantphos

Demethylation of Methoxybenzyl Group

The methoxy group on the benzyl substituent may undergo acid-catalyzed demethylation:

  • Reaction : 3-methoxybenzyl → 3-hydroxybenzyl

  • Conditions : HBr/H₃PO₄ or other strong acids

Fluorine-Driven Reactivity

The fluorine atom at position 8 may participate in:

  • Nucleophilic displacement : Substitution with amines or oxygen nucleophiles

  • Electrophilic aromatic substitution : Directed ortho/para reactivity for further functionalization

Structural Reactivity Comparison

FeatureImpact on ReactivityExample Reaction
ChlorobenzylSusceptible to SNArHydrolysis to hydroxybenzyl
FluorineDirecting group for electrophilesNitration at ortho/para positions
MethoxybenzylAcidic demethylationConversion to hydroxybenzyl

Pyrimidoindole Core Formation

The fused pyrimidine-indole system likely forms via:

  • Condensation : Pyrimidine ring formation using carbonyl precursors

  • Cyclization : Indole ring closure under acidic/basic conditions

Substituent Installation

Benzyl groups are introduced via:

  • Alkylation : Using benzyl halides with nucleophilic sites on the core

  • Coupling : Palladium-catalyzed cross-coupling for regioselective placement

Biological Context

While direct biological data for this compound is limited, analogous pyrimidoindoles exhibit:

  • Anticancer activity : Inhibition of kinase targets via core structure

  • Antimicrobial properties : Modulation of bacterial enzymes

Analytical Characterization

Key characterization techniques include:

  • NMR : Proton and carbon shifts to confirm substitution patterns

  • X-Ray Crystallography : Determination of spatial arrangement

  • HPLC : Purity assessment post-synthesis

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights differences in substituents among analogues and their implications:

Compound Name Position 3 Substituent Position 5 Substituent Position 8 Substituent Key Structural Differences vs. Target Compound
Target compound 2-Chlorobenzyl 3-Methoxybenzyl Fluoro Reference compound
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one 2-Methoxybenzyl 4-Fluorobenzyl Fluoro Position 3: Methoxy vs. Chlorine; Position 5: 4-F vs. 3-OMe
3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(2-fluorobenzyl)-pyrimido[5,4-b]indol-4-one 3,4-Dimethoxyphenethyl 2-Fluorobenzyl None Ethyl linker at position 3; no 8-F substituent
3-(2-Chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-pyrimido[5,4-b]indol-4-one 2-Chlorobenzyl 4-Chlorobenzyl Fluoro Position 5: 4-Cl vs. 3-OMe; higher lipophilicity
3-(4-Fluorobenzyl)-8-methoxy-5-methyl-pyrimido[5,4-b]indol-4-one 4-Fluorobenzyl Methyl Methoxy Position 8: OMe vs. F; position 5: methyl vs. benzyl

Key Observations :

  • Position 3 : The target’s 2-chlorobenzyl group provides steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes compared to methoxy or phenethyl groups .
  • Position 8 : Fluorine is conserved in most active analogues, suggesting its critical role in metabolic stability and target engagement .

Physicochemical and ADME Profiles

  • Lipophilicity (LogP) : The target’s calculated LogP (~3.5) is lower than 3,5-dichloro analogues (e.g., , LogP ~4.2) due to the methoxy group, suggesting improved aqueous solubility.
  • Metabolic Stability : Fluorine at position 8 likely reduces oxidative metabolism, as seen in , while the methoxy group may undergo demethylation in vivo .

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